molecular formula C10H10S B1619869 Benzo(b)thiophene, 2,3-dimethyl- CAS No. 4923-91-5

Benzo(b)thiophene, 2,3-dimethyl-

Cat. No. B1619869
CAS RN: 4923-91-5
M. Wt: 162.25 g/mol
InChI Key: ACHMHHCOSAKQSS-UHFFFAOYSA-N
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Description

Benzo(b)thiophene is an aromatic organic compound with the molecular formula C₈H₆S . It emits an odor reminiscent of naphthalene (think mothballs). This compound occurs naturally as a constituent in petroleum-related deposits, such as lignite tar . Unlike some other compounds, benzothiophene does not find common household use. Interestingly, there exists a second isomer known as benzo©thiophene .


Synthesis Analysis

The synthesis of benzothiophene often involves creating substituted benzothiophenes as precursors for further reactions. Here’s an example: an alkyne-substituted 2-bromobenzene reacts with either sodium sulfide or potassium sulfide , resulting in benzothiophene with an alkyl substitution at position 2. Alternatively, thiourea can serve as a reagent in place of sulfides. Moreover, under the influence of a gold catalyst , more complex 2,3-disubstituted benzothiophenes can be synthesized .


Molecular Structure Analysis

The molecular structure of benzo(b)thiophene, 2,3-dimethyl- consists of a benzene ring fused with a thiophene ring . The two methyl groups are positioned at the 2 and 3 positions on the thiophene ring. The overall structure contributes to its aromatic character and reactivity .


Chemical Reactions Analysis

Benzothiophene serves as a valuable starting material for the synthesis of larger, often bioactive structures . It appears within the chemical structures of several pharmaceutical drugs, including raloxifene , zileuton , sertaconazole , and BTCP . Additionally, it plays a role in the manufacturing of dyes like thioindigo .


Physical And Chemical Properties Analysis

  • Appearance : It appears as a white solid .

Scientific Research Applications

  • Synthesis and Biological Activities : Benzo[b]thiophene molecules are significant in synthetic medicinal chemistry due to their wide range of pharmacological properties. Research has focused on synthesizing benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which demonstrate potent antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).

  • Chemical Reactions and Mechanisms : Benzo[b]thiophen undergoes addition reactions across the 2,3-bond, which leads to the formation of various 2,3-dihydrobenzo[b]thiophens derivatives. These reactions are significant for the study of ionic mechanisms in organic chemistry (Clark, Clarke, Ewing, & Scrowston, 1980).

  • Photochemical Studies : The photochemical oxidation of benzo[b]thiophene in aqueous solutions is studied as a model for understanding the behavior of polycyclic aromatic sulfur heterocycles in oil spills. This research is crucial for environmental chemistry and pollution control (Andersson & Bobinger, 1992).

  • Organic Photoelectric Materials : Benzo[b]thiophene derivatives have applications in organic photoelectric materials and as organic semiconductors. They are also used as building blocks in the synthesis of pharmaceutically important molecules (Duc, 2020).

  • Organic Conducting Materials : Benzo[b]thiophene derivatives are instrumental in the synthesis of organic conducting materials. Methods for introducing thiomethyl groups into benzo[b]thiophenes have been developed, leading to applications in materials science (Clark, Mesher, Primak, & Yao, 1997).

  • Electrophilic Cyclization for Synthesis : Electrophilic sulfur-mediated cyclization of alkynylthioanisoles for synthesizing 2,3-disubstituted benzo[b]thiophenes has been studied. This research is important for developing efficient synthetic methods in organic chemistry (Alikhani et al., 2022).

Safety and Hazards

  • Safety Directions : Follow safety guidelines such as P264 , P270 , P273 , P301+P312 , P330 , P391 , and P501 .

properties

IUPAC Name

2,3-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHMHHCOSAKQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197743
Record name Benzo(b)thiophene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4923-91-5
Record name Benzo(b)thiophene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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